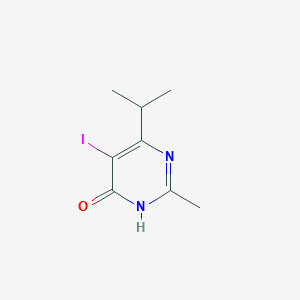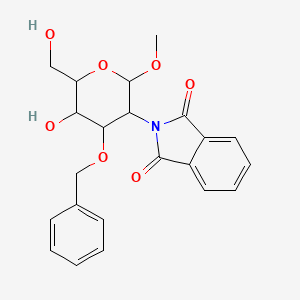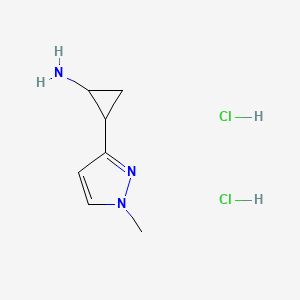
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a chemical compound with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
Méthodes De Préparation
Analyse Des Réactions Chimiques
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or reduction to form an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.
Common reagents used in these reactions include sodium hydroxide, ethoxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The specific mechanism of action of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is not well-documented. like other pyrimidine derivatives, it is likely to interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol can be compared with other similar compounds, such as:
5-Iodo-6-methylpyrimidin-4-ol: This compound has a similar structure but lacks the isopropyl group at the 6th position.
5-Iodo-2-isopropyl-6-methyl-pyrimidin-4-ol: This compound has the same structure but with different substituents at the 2nd and 6th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H11IN2O |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12) |
Clé InChI |
DFPLIGIDXJIHIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=O)N1)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)


![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)

![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)

![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)

